The synthesis of ML328 involves several steps that utilize commercially available reagents. The key steps include:
ML328's molecular structure can be represented as follows:
The compound features a central thiourea moiety linked to a pipemidic acid derivative, which is critical for its biological activity. The structural analysis has been supported by techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .
ML328 exhibits dual inhibitory activity against both AddAB and RecBCD enzymes. The inhibition profiles are characterized by:
The mechanism by which ML328 exerts its effects involves direct inhibition of the helicase-nuclease activities of AddAB and RecBCD. By binding to these enzymes, ML328 disrupts their function in processing DNA double-strand breaks, thereby impairing bacterial repair mechanisms. This action can lead to enhanced bacterial cell death when used in conjunction with other antibiotics, particularly in strains resistant to conventional treatments .
ML328 possesses several notable physical and chemical properties:
These properties suggest that ML328 could be developed into an effective therapeutic agent against bacterial infections .
ML328 is primarily investigated for its potential applications in combating bacterial infections, particularly those caused by antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its role as a molecular probe for studying the functions of AddAB and RecBCD provides insights into bacterial DNA repair mechanisms. Furthermore, its ability to sensitize bacteria to other antibiotics opens avenues for combination therapies aimed at enhancing treatment efficacy against resistant pathogens .
The identification of ML328 originated from a landmark ultra-high-throughput screening (uHTS) campaign targeting bacterial DNA repair enzymes AddAB and RecBCD. These helicase-nuclease complexes are essential for repairing DNA double-strand breaks and facilitating genetic recombination in bacteria but are absent in eukaryotes, making them attractive antibacterial targets [1] [3]. The NIH Molecular Libraries Program screened 326,100 small molecules from its sample collection using a miniaturized 1,536-well plate format. The primary goal was to discover inhibitors of Helicobacter pylori AddAB expressed in an Escherichia coli RecBCD deletion strain. This effort marked the first systematic attempt to target this enzyme class pharmacologically, as no selective small-molecule inhibitors were previously known [1]. Two primary chemotypes emerged as hits: nitrofuran amides and pipemidic acid thioureas, exhibiting half-maximal effective concentration (EC₅₀) values ranging from 2.5–50 μM in initial cell-based assays [1] [3].
Table 1: Summary of Initial HTS Results for AddAB/RecBCD Inhibitors
Chemotype | EC₅₀ Range (μM) | Primary Activity | Screening Model |
---|---|---|---|
Nitrofuran Amides | 10–50 | AddAB/RecBCD inhibition | E. coli RecBCD⁻ + H. pylori AddAB |
Pipemidic Acid Thioureas | 2.5–15 | Dual AddAB/RecBCD inhibition | E. coli RecBCD⁻ + H. pylori AddAB |
A pivotal innovation enabling ML328's discovery was the development of a phenotypic cell-based assay leveraging bacteriophage biology. The assay exploited the observation that mutants of phage T4 (lacking gene 2) can only grow in E. coli if the host RecBCD enzyme is genetically inactivated or chemically inhibited [1] [9]. This provided a direct readout of RecBCD/AddAB functionality through phage proliferation. The assay was optimized for robustness in high-throughput formats by using:
Initial hit-to-probe optimization focused on two chemotypes:
Structure-Activity Relationship (SAR) studies for pipemidic acid thioureas revealed critical pharmacophores:
Table 2: Key Structure-Activity Relationship (SAR) Findings for Pipemidic Acid Thioureas
Structural Region | Modification | Effect on Activity | Conclusion |
---|---|---|---|
Thiourea Linker | Replaced with urea | >10-fold ↓ potency | Critical for H-bonding |
Piperazine Ring (Quinolone) | Removed | Loss of activity | Essential for enzyme recognition |
Aryl Group (Thiourea) | 4-CF₃ phenyl vs. phenyl | 5-fold ↑ RecBCD inhibition | Enhanced hydrophobic interaction |
Carboxylic Acid (Quinolone) | Esterified | Loss of cellular activity | Required for ionic interactions |
Following primary uHTS, ML328 underwent rigorous secondary validation across biochemical and cellular assays:
ML328’s development was enabled by the NIH Molecular Libraries Screening Center Network (MLSCN), which provided:
Table 3: Key Properties and Profiling Data for ML328
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